molecular formula C14H20FN3O2 B1343950 tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate CAS No. 1016167-46-6

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1343950
CAS No.: 1016167-46-6
M. Wt: 281.33 g/mol
InChI Key: AESFVWLAXBKWOI-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol . It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a fluoropyridine moiety, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-fluoropyridine-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions. For instance, one method involves the use of palladium on carbon (Pd/C) as a catalyst in ethanol, with the reaction being stirred under a hydrogen atmosphere for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can target the fluoropyridine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Products may include N-oxides or hydroxylated derivatives.

    Reduction: Reduced forms of the fluoropyridine ring.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .

Biology: In biological research, it can be used to study the interactions of fluorinated compounds with biological targets, given the unique properties imparted by the fluorine atom.

Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting central nervous system disorders .

Industry: In the chemical industry, it can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

Comparison with Similar Compounds

  • tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness: The presence of the fluoropyridine moiety in tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate distinguishes it from other piperazine derivatives. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its potential interactions with biological targets and improving its pharmacokinetic properties .

Biological Activity

tert-Butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neuropharmacology and drug development for central nervous system disorders.

The unique structural features of this compound, including the fluorinated pyridine moiety, contribute to its distinct biological interactions. The presence of fluorine enhances the molecule's lipophilicity and alters its electronic properties, which can improve pharmacokinetic profiles and interactions with biological targets.

Pharmacological Potential

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. For instance, derivatives of piperazine compounds have been studied for their roles as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are crucial in the pathology of Alzheimer's disease .

The biological activity of this compound may be linked to its ability to modulate neurotransmitter systems. Specifically, studies on related piperazine derivatives suggest that they can influence cholinergic signaling pathways by inhibiting the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the brain . This mechanism is particularly relevant for treating cognitive deficits associated with neurodegenerative disorders.

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. For example, a related compound showed an 85% inhibition of amyloid aggregation at a concentration of 100 μM . Such findings underscore the potential utility of these compounds in developing therapeutic agents aimed at mitigating amyloid-related neurotoxicity.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for assessing the therapeutic efficacy and safety profiles of these compounds. Preliminary animal studies involving similar piperazine derivatives indicated moderate protective effects against neurotoxic agents like Aβ1-42, although results varied based on bioavailability and specific experimental conditions . These studies highlight the need for further research to optimize formulations for enhanced efficacy.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC14H20FN3O2Potential inhibitor of acetylcholinesterase; modulates neurotransmitter systems
M4 (related compound)C14H20N3O2Inhibits amyloid-beta aggregation; protects astrocytes from Aβ-induced toxicity
Other piperazine derivativesVariesVarious neuropharmacological effects; potential in CNS disorders

Properties

IUPAC Name

tert-butyl 4-(6-fluoropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESFVWLAXBKWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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